molecular formula C20H14N2OS B1311112 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone CAS No. 61442-32-8

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No.: B1311112
CAS No.: 61442-32-8
M. Wt: 330.4 g/mol
InChI Key: VKSZFKLTQVWHBZ-AQTBWJFISA-N
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Description

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone is a complex organic compound characterized by its unique structure, which includes a naphthalenylmethylene group, a phenyl group, and a thioxo-imidazolidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone typically involves the condensation of 1-naphthaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the process would likely involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thioxo-imidazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Various nucleophiles (amines, alcohols); reactions often require catalysts or acidic/basic conditions to proceed efficiently.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thioxo-imidazolidinone derivatives, and substituted imidazolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalenylmethylene group and a thioxo-imidazolidinone core sets it apart from other similar compounds, providing unique opportunities for research and application in various fields.

Properties

IUPAC Name

(5Z)-5-(naphthalen-1-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-19-18(21-20(24)22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H,21,24)/b18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSZFKLTQVWHBZ-AQTBWJFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61442-32-8
Record name 4-Imidazolidinone, 5-(1-naphthalenylmethylene)-3-phenyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061442328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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